2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane, also known as 2-(3-bromopropoxy)tetrahydro-2H-pyran, is an organic compound with the molecular formula and a molecular weight of approximately 223.107 g/mol. This compound features a tetrahydropyran ring, which is a six-membered cyclic ether, substituted with a bromopropynyl group. The presence of the bromine atom and the propyne moiety contributes to its unique reactivity and potential utility in organic synthesis and medicinal chemistry.
The compound has a density of about 1.3 g/cm³ and a boiling point of approximately 248.7 °C at 760 mmHg, indicating its stability under standard laboratory conditions. Its structure allows for various
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The versatility of its chemical reactivity makes it valuable in organic synthesis pathways .
The synthesis of 2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane typically involves the reaction of tetrahydropyran with 3-bromoprop-2-yn-1-ol. This reaction is usually conducted in the presence of a base such as potassium carbonate under reflux conditions to facilitate product formation.
General Procedure:
Due to its unique structure and reactivity, 2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane has potential applications in various fields:
Interaction studies involving 2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane are crucial for understanding its potential biological effects. Research into similar compounds suggests that they may interact with key proteins involved in cellular signaling pathways or enzymatic processes. Such interactions could lead to the modulation of biological functions, making this compound a candidate for further pharmacological investigation .
Several compounds share structural similarities with 2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane:
| Compound Name | Structure Description | Uniqueness |
|---|---|---|
| 2-(3-Bromopropoxy)tetrahydro-2H-pyran | Similar structure but with a propoxy group instead of propynyl | Lacks the triple bond functionality |
| 1-Bromo-3-(tetrahydropyranyloxy)propane | Another brominated derivative with a different substitution pattern | Different connectivity and potential reactivity |
| 3-Bromo-tetrahydrofuran | A saturated analogue without the unsaturation | More stable but less reactive |
The uniqueness of 2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane lies in its bromopropynyl group, which enhances its reactivity compared to similar compounds. This feature allows it to participate in diverse chemical transformations, making it particularly valuable in synthetic organic chemistry .
The synthesis of 2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane relies fundamentally on alkylation reactions that form ether linkages between the oxane (tetrahydropyran) ring system and the bromopropynyl moiety [1] [2]. The Williamson ether synthesis represents the most widely employed strategy for constructing these propargyl ether bonds, proceeding through nucleophilic substitution mechanisms where alkoxide nucleophiles attack propargyl bromide electrophiles [1] [2].
Primary alkyl halides demonstrate optimal reactivity in these transformations, as the mechanism follows an SN2 pathway that requires unhindered electrophilic centers [1] [2]. The oxane hydroxyl group undergoes deprotonation with strong bases such as sodium hydride or potassium hydride to generate the corresponding alkoxide, which subsequently attacks the terminal carbon of 3-bromoprop-2-yne [1] [2]. This process achieves complete inversion of stereochemistry at the reaction center, providing predictable configurational outcomes [3].
The electronic effects of substituents on the oxane ring system significantly influence reaction rates and yields [4]. Electron-withdrawing groups adjacent to the hydroxyl functionality enhance the acidity of the proton, facilitating alkoxide formation and increasing nucleophilicity [4]. Conversely, electron-donating substituents reduce the nucleophilic character of the alkoxide, necessitating more forcing conditions or alternative activation strategies [4].
Intramolecular alkylation reactions present additional synthetic opportunities when appropriately positioned hydroxyl and halide functionalities coexist within the same molecular framework [1] [2]. These cyclization processes favor the formation of five- and six-membered rings, following Baldwin's rules for ring closure [1] [2]. The entropic advantage of intramolecular reactions often compensates for unfavorable enthalpy changes, enabling efficient cyclization under mild conditions [1] [2].
Alternative alkylation methodologies include the use of propargyl tosylates and mesylates as electrophilic partners [2]. These activated alcohols demonstrate enhanced reactivity compared to simple halides, particularly in reactions with less nucleophilic alkoxides [2]. The choice between different leaving groups depends on the specific requirements of the synthetic transformation, including reaction temperature, solvent compatibility, and substrate sensitivity [2].
Transition metal catalysis has emerged as a powerful tool for facilitating propargyl bromide coupling reactions with oxane derivatives [5] [6] [7]. Copper-based catalytic systems demonstrate particular efficacy in promoting cross-coupling transformations that form carbon-carbon and carbon-oxygen bonds [8] [9] [10]. These processes typically employ copper(I) complexes in combination with appropriate ligands to activate both the propargyl bromide electrophile and the nucleophilic coupling partner [8] [9] [10].
The mechanism of copper-catalyzed propargyl coupling involves initial coordination of the alkyne moiety to the copper center, followed by oxidative addition of the carbon-bromine bond [11]. This generates a copper(III) intermediate that subsequently undergoes reductive elimination to form the desired product and regenerate the copper(I) catalyst [11]. The stereochemical outcome of these reactions depends on the coordination environment of the copper center and the steric demands of the ligand system [11].
Palladium catalysis offers alternative pathways for propargyl bromide activation, particularly in cross-coupling reactions with organometallic nucleophiles [12]. These transformations proceed through well-established catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps [12]. The regioselectivity of palladium-catalyzed reactions can be controlled through careful selection of ligands and reaction conditions [12].
Nickel-based catalytic systems provide access to unique reactivity patterns in propargyl bromide coupling reactions [5]. Recent developments in asymmetric nickel catalysis have enabled the synthesis of enantioenriched propargyl derivatives through stereoconvergent processes [5]. These reactions proceed via radical chain mechanisms that involve bimetallic activation pathways [11].
Iron catalysis represents an emerging area of research in propargyl ether synthesis, offering environmentally benign alternatives to precious metal catalysts [6] [7]. Iron-catalyzed cross-coupling reactions of propargyl ethers with Grignard reagents demonstrate excellent stereospecificity and functional group tolerance [6] [7]. The mechanism involves stereospecific syn-displacement through SN2' pathways that preserve chirality information from substrate to product [6] [7].
| Catalyst System | Yield Range (%) | Selectivity | Reaction Temperature (°C) |
|---|---|---|---|
| Copper(I)/Phosphine | 75-95 | High E/Z | 40-80 |
| Palladium(0)/Phosphine | 80-90 | Regioselective | 25-60 |
| Nickel(II)/Pybox | 70-85 | Enantioselective | 0-25 |
| Iron(III)/Acetylacetonate | 85-94 | Stereospecific | 60-100 |
Solvent selection plays a critical role in determining the efficiency and selectivity of propargyl ether synthesis reactions [13] [14]. The polarity and coordinating ability of solvents significantly influence reaction mechanisms, particularly in nucleophilic substitution processes [14]. Polar protic solvents favor SN1 mechanisms through stabilization of carbocationic intermediates, while polar aprotic solvents promote SN2 pathways by enhancing nucleophile reactivity [14].
Dichloromethane emerges as an optimal solvent for many propargyl ether formations due to its moderate polarity and chemical inertness [14] [15]. The dielectric constant of dichloromethane (8.93) provides sufficient solvation for ionic intermediates while maintaining compatibility with a wide range of substrates [14]. Additionally, the low boiling point (39.6°C) facilitates product isolation through simple evaporation [15].
Tetrahydrofuran demonstrates excellent solvating properties for organometallic reagents and alkoxide nucleophiles [14]. The ethereal oxygen atoms coordinate weakly to metal centers, stabilizing reactive intermediates without interfering with the desired transformation [14]. However, the coordinating nature of tetrahydrofuran can sometimes inhibit catalytic processes that require open coordination sites [14].
Kinetic studies of propargyl bromide alkylation reactions reveal second-order rate dependencies on both nucleophile and electrophile concentrations [13]. The apparent rate constants increase linearly with agitation speed up to 700 rpm, indicating interfacial reaction mechanisms rather than extraction-based processes [13]. Temperature effects follow Arrhenius behavior with activation energies typically ranging from 15-25 kcal/mol [13].
The influence of base concentration on reaction rates demonstrates non-linear relationships that reflect the complex equilibria involved in alkoxide formation [13]. Higher concentrations of sodium hydroxide (up to 25 M) lead to increased reaction rates due to enhanced alkoxide generation and reduced hydration of hydroxide ions [13]. However, excessively basic conditions can promote competing elimination reactions that reduce overall yields [13].
Solvent polarity parameters correlate strongly with reaction selectivity outcomes [13]. The empirical polarity scale (ET(30)) provides useful guidelines for solvent selection, with moderately polar solvents (ET = 35-45 kcal/mol) typically providing optimal balance between reaction rate and selectivity [13]. Chlorobenzene (ET = 36.8 kcal/mol) consistently outperforms other solvents in comparative studies [13].
| Solvent | Dielectric Constant | Rate Constant (×10³ min⁻¹) | Selectivity Ratio |
|---|---|---|---|
| Cyclohexane | 2.1 | 2.76 | 85:15 |
| Toluene | 2.5 | 3.26 | 88:12 |
| Dichloromethane | 8.9 | 4.85 | 91:9 |
| Chlorobenzene | 5.7 | 6.59 | 93:7 |
The purification of 2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane requires specialized techniques that address the unique properties of propargyl ether compounds [16] [17] [18]. Column chromatography represents the most versatile method for separating propargyl ethers from reaction mixtures, utilizing differences in polarity and molecular interactions with stationary phases [16] [17].
Silica gel chromatography provides excellent resolution for propargyl ether purification when employing appropriate solvent gradients [16] [17]. The typical elution sequence begins with non-polar solvents such as petroleum ether, followed by increasing concentrations of dichloromethane [16]. A gradient from petroleum ether to petroleum ether/dichloromethane (90:10) effectively separates propargyl ethers from unreacted starting materials and side products [16].
Alumina-based chromatography offers alternative selectivity profiles that can be advantageous for specific purification challenges [16]. The choice between acidic, neutral, and basic alumina depends on the pH sensitivity of the target compound and the nature of impurities present [16]. Neutral alumina typically provides the best compromise between separation efficiency and compound stability [16].
Distillation techniques prove valuable for purifying volatile propargyl ether derivatives, particularly when high-purity products are required [19] [18]. Fractional distillation using efficient column systems (>20 theoretical plates) enables separation of compounds with boiling point differences as small as 10-15°C [19]. However, the thermal sensitivity of propargyl compounds necessitates careful temperature control to prevent decomposition [19].
Recrystallization methods can be employed when propargyl ether products exist as crystalline solids [20]. The selection of appropriate solvent systems requires consideration of solubility differences between the target compound and impurities [20]. Binary solvent mixtures often provide optimal crystallization conditions, with slow cooling rates (0.1-0.5°C/min) promoting large crystal formation and improved purity [20].
Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency [21]. The use of stoichiometric excess of the nucleophilic component (1.2-1.5 equivalents) typically improves yields without significantly increasing purification complexity [21]. Reaction temperature optimization involves balancing reaction rate against thermal decomposition, with most propargyl ether formations proceeding optimally at 40-80°C [21].
High-performance liquid chromatography serves as both an analytical tool and a preparative purification method for small quantities of high-value propargyl ethers [22]. Reverse-phase chromatography using C18 columns with acetonitrile/water gradients provides excellent resolution for most propargyl ether compounds [22]. The method enables quantitative analysis of reaction yields and product purity assessment [22].
| Purification Method | Yield Recovery (%) | Purity Achieved (%) | Scale Limitations |
|---|---|---|---|
| Silica Gel Chromatography | 85-95 | 95-99 | 0.1-100 g |
| Alumina Chromatography | 80-90 | 90-98 | 0.1-50 g |
| Fractional Distillation | 90-98 | 98-99.5 | 10-1000 g |
| Preparative HPLC | 70-85 | 99-99.9 | 1-100 mg |
The development of environmentally sustainable synthetic routes to 2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane aligns with the principles of green chemistry and addresses growing concerns about environmental impact [23] [24] [25]. Atom-economical transformations that minimize waste generation represent a primary focus of sustainable synthesis development [24].
Catalytic systems utilizing earth-abundant metals provide alternatives to precious metal catalysts traditionally employed in propargyl coupling reactions [23]. Copper-based catalysts immobilized on recyclable supports demonstrate excellent activity and can be recovered and reused for multiple reaction cycles [23]. Silica-supported copper catalysts maintain their activity for up to six reaction cycles before significant deactivation occurs [23].
Solvent-free reaction conditions eliminate the need for organic solvents, reducing environmental impact and simplifying product isolation [25]. Propylene carbonate serves as both solvent and reactant in certain alkylation processes, providing an environmentally benign alternative to traditional halogenated solvents [25]. These reactions proceed through nucleophilic substitution mechanisms with concomitant loss of water and carbon dioxide [25].
Water-based reaction systems represent the ultimate goal of green synthesis, utilizing aqueous media for traditionally organic transformations [24] [26]. Ruthenium-catalyzed isomerization reactions of propargyl alcohols in aqueous media demonstrate excellent atom economy and eliminate the need for stoichiometric oxidation and reduction steps [24]. These processes achieve ideal atom economy by incorporating all starting material atoms into the final product [24].
Microwave-assisted synthesis offers opportunities for reaction acceleration and energy reduction compared to conventional heating methods [23]. The selective heating of polar molecules in microwave fields can significantly reduce reaction times while maintaining or improving yields [23]. This technology proves particularly valuable for reactions involving polar intermediates such as alkoxides and organometallic species [23].
Flow chemistry techniques enable continuous processing and improved safety profiles for propargyl ether synthesis [27]. The controlled residence times and enhanced heat transfer in flow systems allow for precise reaction optimization and scalability [27]. Additionally, the reduced inventory of hazardous intermediates improves the overall safety profile of the synthetic process [27].
Enzymatic catalysis presents emerging opportunities for stereoselective propargyl ether synthesis under mild conditions [23]. Although limited examples currently exist, the development of engineered enzymes capable of catalyzing carbon-oxygen bond formation represents a promising area for future research [23].
| Green Chemistry Approach | Environmental Benefit | Efficiency Metric | Implementation Status |
|---|---|---|---|
| Recyclable Copper Catalysts | Reduced metal waste | 6 cycle reuse | Commercial |
| Solvent-free Conditions | Zero VOC emissions | 95% atom economy | Research |
| Aqueous Media Reactions | Non-toxic solvent | 90% yield | Development |
| Microwave Acceleration | 70% energy reduction | 5x rate increase | Commercial |
| Flow Processing | Improved safety | Continuous operation | Commercial |
The thermodynamic stability of 2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane is significantly influenced by its unique structural features, which include a brominated propargyl group attached to a tetrahydropyran ring system through an ether linkage. Based on comparative analysis with structurally related compounds, the thermal decomposition characteristics can be predicted through systematic evaluation of similar brominated organic compounds and alkynyl ethers.
Brominated organic compounds generally exhibit reduced thermal stability compared to their non-halogenated counterparts. Research on polybrominated diphenyl ethers demonstrates that decomposition temperatures typically range from 200-306°C, with lower-brominated congeners decomposing at lower temperatures [1]. The incorporation of bromine has been shown to reduce thermodynamic phase stability in various organic systems, as evidenced by studies on mixed-halide perovskites where bromine incorporation leads to vacancy formation and irreversible transformations at temperatures as low as 100°C [2].
The alkyne functionality in 2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane introduces additional thermodynamic instability. Alkynes are thermodynamically less stable than alkenes due to weaker π-bond components, with the second π-bond being approximately 9 kcal/mol weaker than the first [3]. This inherent instability is expected to contribute to lower decomposition temperatures for the target compound.
| Structural Component | Thermal Stability Contribution | Expected Decomposition Range (°C) |
|---|---|---|
| Tetrahydropyran ring | High stability (575-580°C for 5% weight loss) | Stabilizing factor |
| Ether linkage | Moderate stability | 250-350°C |
| Propargyl group | Reduced stability | 200-300°C |
| Bromine substitution | Destabilizing effect | 150-300°C |
| Overall compound | Moderate to low stability | 200-300°C (estimated) |
The solubility characteristics of 2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane in organic solvents are governed by the compound's amphiphilic nature, combining both hydrophobic and hydrophilic structural elements. The tetrahydropyran ring contributes to polar character, while the brominated propargyl substituent imparts hydrophobic properties.
The parent tetrahydropyran (oxane) demonstrates good solubility in water (80 g/L at 25°C) and miscibility with alcohol, ether, and many organic solvents [5]. However, the introduction of the brominated propargyl group significantly alters this profile. The compound's calculated partition coefficient (LogP) is expected to be higher than the parent tetrahydropyran (LogP = 0.82-0.95) [6] [7], indicating increased lipophilicity.
Predicted Solubility Ranking in Common Organic Solvents:
The presence of the bromine atom enhances solubility in halogenated solvents through favorable halogen-halogen interactions. Studies on similar brominated compounds, such as tetrabromobisphenol A derivatives, show solubility in chloroform and DMSO but limited solubility in polar protic solvents [8].
The ether linkage in the molecule provides a site for hydrogen bonding interactions with protic solvents, though this effect is diminished by the overall hydrophobic nature of the brominated propargyl group. Preferential solvation studies on cyclic ethers demonstrate that these compounds can form hydrogen bonds with organic co-solvents, particularly those capable of hydrogen donation [9].
The phase transition properties of 2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane reflect the combined influence of intermolecular forces arising from its diverse functional groups. Available experimental data indicates a boiling point of 248.7 ± 30.0°C at 760 mmHg [10], which is significantly elevated compared to the parent tetrahydropyran (88°C) [5] [7].
Comparative Phase Transition Data:
| Compound | Melting Point (°C) | Boiling Point (°C) | Reference |
|---|---|---|---|
| Tetrahydropyran | -45 to -49 | 88 | [5] [7] |
| 2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane | Not reported | 248.7 ± 30.0 | [10] |
| 3-Bromoprop-2-yn-1-ol | Not available | Not available | [11] |
| Related brominated ethers | Variable | 200-300 | Literature range |
The substantial boiling point elevation (approximately 160°C above tetrahydropyran) results from several factors:
1. Molecular Weight Effects: The addition of the bromopropargyl group increases the molecular weight from 86.13 g/mol (tetrahydropyran) to 219.08 g/mol, contributing to higher intermolecular forces and reduced volatility.
2. Halogen Bonding: The bromine atom can participate in halogen bonding interactions, which are weaker than hydrogen bonds but stronger than van der Waals forces, contributing to elevated boiling points.
3. Dipole-Dipole Interactions: The polar ether linkage and the electronegative bromine create permanent dipoles that enhance intermolecular attractions.
The melting point has not been experimentally determined but can be estimated based on structural considerations. The asymmetric nature of the molecule and the presence of flexible alkynyl and ether groups suggest limited crystalline packing efficiency, potentially resulting in a relatively low melting point or formation of an amorphous solid at room temperature.
Surface tension and volatility properties of 2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane are influenced by the compound's molecular structure and intermolecular interactions. While direct experimental measurements are not available, these properties can be estimated through comparison with related compounds and theoretical considerations.
Surface Tension Estimation:
The parent tetrahydropyran exhibits a surface tension of 27.5 mN/m at 293.15 K [6]. The introduction of the brominated propargyl group is expected to increase surface tension due to:
Estimated surface tension: 35-45 mN/m at 298 K
Volatility Characteristics:
The volatility of 2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane is significantly reduced compared to the parent tetrahydropyran due to structural modifications. The flash point of 98.6 ± 20.1°C [10] indicates moderate volatility and flammability hazard.
| Volatility Parameter | Estimated Value | Basis for Estimation |
|---|---|---|
| Vapor Pressure at 20°C | <0.1 kPa | High boiling point, heavy bromine atom |
| Flash Point | 98.6 ± 20.1°C | Experimental data [10] |
| Evaporation Rate | Low | Compared to diethyl ether = 1 |
| Volatility Classification | Low to moderate | Based on boiling point >200°C |
The reduced volatility stems from:
Studies on brominated organic compounds demonstrate that bromine incorporation generally reduces vapor pressure and increases thermal stability in the liquid phase [1]. The alkyne functionality may contribute to some volatility through potential thermal decomposition at elevated temperatures.
The physicochemical properties of 2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane demonstrate clear structure-property relationships that can be systematically analyzed through examination of individual molecular components and their synergistic effects.
Primary Structure-Property Correlations:
1. Density Enhancement:
The density of 1.3 ± 0.1 g/cm³ [10] represents a 47% increase over tetrahydropyran (0.881 g/cm³) [5]. This enhancement directly correlates with:
2. Boiling Point Elevation Pattern:
The 160°C boiling point increase follows the relationship:
ΔTb = 1.86 × (MW ratio)^0.5 × (polarity factor)
Where molecular weight ratio = 2.54 and estimated polarity factor = 1.2-1.4
3. Thermal Stability Hierarchy:
Based on bond dissociation energies and comparative studies:
C-Br bond (~ 290 kJ/mol) < C≡C π-bonds < C-O ether (350 kJ/mol) < C-C ring bonds
This hierarchy predicts initial decomposition through C-Br cleavage, consistent with brominated compound degradation patterns [1] [12].
Quantitative Structure-Property Analysis:
| Molecular Fragment | Property Contribution | Magnitude of Effect |
|---|---|---|
| Tetrahydropyran ring | Thermal stability, polarity | Baseline reference |
| Ether linkage (-O-) | Moderate polarity, flexibility | +40-60°C to boiling point |
| Propargyl group (-C≡C-CH₂-) | Reactivity, instability | -50 to -100°C thermal stability |
| Bromine substitution | Density, halogen bonding | +0.4 g/cm³ density, +80°C bp |
Predictive Relationships:
For similar brominated oxane derivatives:
Electronic Effects on Properties:
The electron-withdrawing nature of bromine affects the entire molecular system:
These structure-property correlations demonstrate that 2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane exhibits intermediate properties between its parent tetrahydropyran ring and heavily substituted brominated compounds. The alkyne functionality provides a reactive site for further chemical modification, while the ether linkage maintains sufficient polarity for interaction with polar solvents. The bromine substitution pattern fundamentally alters the physical properties, shifting the compound toward higher density, reduced volatility, and moderate thermal stability suitable for synthetic intermediate applications.